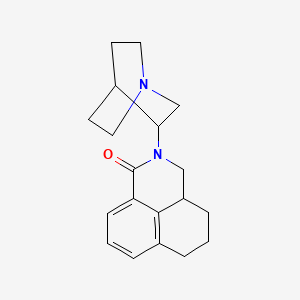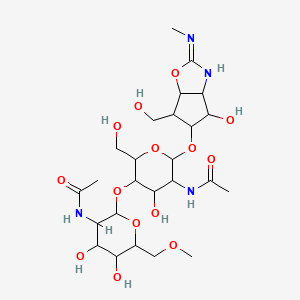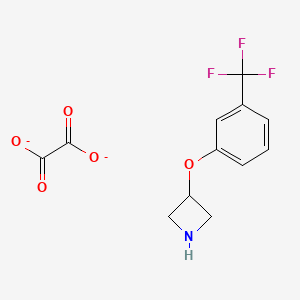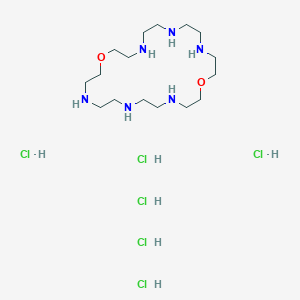
(R,R)-Palonosetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Aplicaciones Científicas De Investigación
1. Anti-emetic and Anti-nausea Agent in Oncology
Palonosetron has been identified as a second-generation 5-HT3 receptor antagonist with an extended half-life and high binding affinity, making it markedly different from other 5-HT3 receptor antagonists. It has shown effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) in both acute and delayed phases following chemotherapy, outperforming traditional 5-HT3 receptor antagonists. Its single intravenous dose before chemotherapy simplifies dosing schedules and has led to research focusing on optimizing palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists (Aapro, 2007).
2. Molecular Interactions with the 5-HT3 Receptor
Palonosetron's improved clinical efficacy might be partially due to its potent binding and longer half-life. It exhibits allosteric binding and positive cooperativity when binding to the 5-HT3 receptor, differentiating it from other 5-HT3 receptor antagonists like granisetron and ondansetron. These molecular interactions could explain the unique beneficial actions of palonosetron, making it a subject of interest for further research (Rojas et al., 2008).
3. Pharmacokinetics, Metabolism, and Excretion
Studies on the pharmacokinetics, metabolism, and excretion of palonosetron in healthy human volunteers have shown that it circulates mainly as the parent drug in plasma, with renal elimination as the primary excretion route. These studies provide insight into both renal and hepatic routes involved in the elimination of palonosetron from the body (Stoltz et al., 2004).
4. Efficacy in Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of palonosetron in preventing CINV resulting from highly emetogenic chemotherapy. It has been shown to be effective in both acute and delayed CINV after moderately emetogenic chemotherapy, indicating its potential as a vital component in antiemetic therapy for cancer patients undergoing chemotherapy (Eisenberg et al., 2003).
5. Combination Therapy in Oncology
Palonosetron, when combined with other drugs such as netupitant in a fixed-dose antiemetic combination (NEPA), has shown superior prevention of CINV compared with palonosetron alone. This indicates its synergistic potential when used in combination therapies for better control of CINV (Hesketh et al., 2014).
Propiedades
Número CAS |
135729-60-1 |
|---|---|
Nombre del producto |
(R,R)-Palonosetron |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B1178266.png)

